![molecular formula C12H12O5 B5917810 dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate, also known as DMFM, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFM is a molecule that contains a furan ring and a malonate group, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate in its various applications is not fully understood. However, studies have shown that this compound exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In Alzheimer's disease and Parkinson's disease, this compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiplatelet activity. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, its low solubility in water and some organic solvents can limit its use in certain experiments. Additionally, this compound is relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate. One direction is to study its potential use in the treatment of other diseases, including diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to study its potential use as a catalyst in organic synthesis. Additionally, further studies are needed to better understand the mechanism of action of this compound in its various applications.
Métodos De Síntesis
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde or ketone and malonic acid or its derivatives. The reaction is catalyzed by a base, and the resulting product is this compound. Another method involves the reaction between furfural and malonic acid diethyl ester in the presence of a base, which produces this compound.
Aplicaciones Científicas De Investigación
Dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
dimethyl 2-[(E)-3-(furan-2-yl)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-11(13)10(12(14)16-2)7-3-5-9-6-4-8-17-9/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCJKERZRGNYNU-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
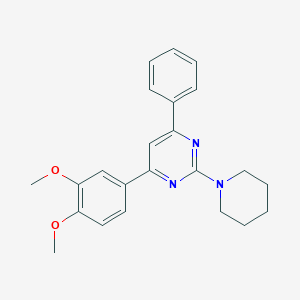
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
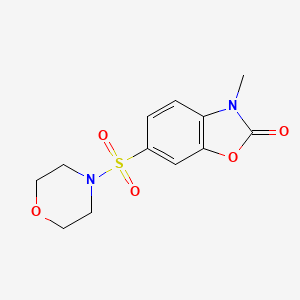
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917773.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)
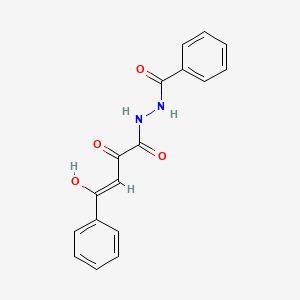
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
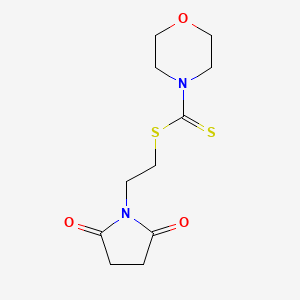
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
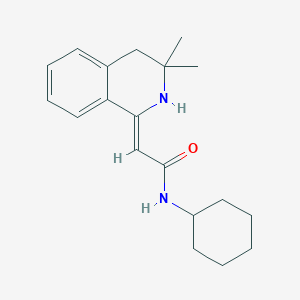
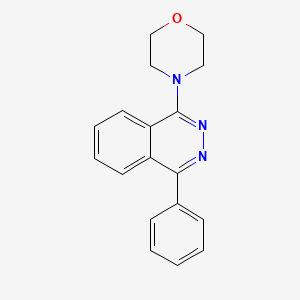
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)